4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
Description
4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide (ID: F936-0193) is a benzamide derivative with a molecular formula of C₂₇H₃₇N₃O₂ and a molecular weight of 435.61 g/mol . The compound features a tert-butyl-substituted benzamide core linked to a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety via an ethyl spacer.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-23(2,3)20-10-8-18(9-11-20)22(26)24-14-13-17-7-12-21-19(16-17)6-5-15-25(21)4/h7-12,16H,5-6,13-15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZBTGNRRVLURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Lipophilicity : F936-0193’s tert-butyl group confers higher lipophilicity compared to D388-0736 (morpholine) and Compound 15 (thienylmethylthio), which may enhance blood-brain barrier penetration or tissue retention .
Rigidity vs. Flexibility: The tetrahydroquinoline in F936-0193 provides structural rigidity, contrasting with the flexible morpholine in D388-0733. Rigid scaffolds often improve target selectivity but may reduce metabolic stability .
Pharmacological Implications (Inferred from Structural Features)
- F936-0193: The combination of a lipophilic tert-butyl group and a rigid tetrahydroquinoline may favor interactions with hydrophobic binding pockets (e.g., GPCRs or nuclear receptors). However, the absence of ionizable groups limits solubility .
- D388-0736 : The morpholine ring enhances solubility and may engage in hydrogen bonding with polar residues in targets like serotonin or dopamine receptors .
- Compound 15 : The thienylmethylthio group’s electron-rich nature could mediate redox interactions or allosteric modulation in enzymes like cytochrome P450 .
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